molecular formula C26H25N3O3S2 B11148150 3-[(5Z)-5-({3-[2-methyl-5-(propan-2-yl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-5-({3-[2-methyl-5-(propan-2-yl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B11148150
M. Wt: 491.6 g/mol
InChI Key: HTRGISJXWCFPSG-HMAPJEAMSA-N
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Description

“Compound X” , is a complex organic molecule with a fascinating structure. Let’s break it down:

  • The core structure consists of a thiazolidine ring (a five-membered ring containing sulfur and nitrogen atoms) fused with a pyrazole ring (a five-membered ring containing nitrogen atoms).
  • The compound contains a carboxylic acid group (COOH) attached to the thiazolidine ring, which imparts acidity and reactivity.
  • The alkyl groups (methyl and isopropyl) on the phenyl rings contribute to its lipophilicity and solubility properties.

Preparation Methods

Synthetic Routes

Several synthetic routes exist for the preparation of Compound X. Here are a couple of common methods:

  • Heterocyclization Reaction

    • Starting from appropriate precursors (such as thiazolidine-2-thione and phenylhydrazine), a heterocyclization reaction forms the thiazolidine-pyrazole core.
    • The carboxylic acid group can be introduced through subsequent functionalization steps.
  • Multicomponent Reactions (MCRs)

    • MCRs involving thiazolidine, pyrazole, and other reagents allow efficient construction of the compound.
    • Isocyanides, aldehydes, and other building blocks participate in these reactions.

Industrial Production

The industrial-scale synthesis of Compound X typically involves optimized versions of the above methods. Process conditions, catalysts, and purification steps are carefully designed to achieve high yields.

Chemical Reactions Analysis

Compound X undergoes various chemical reactions:

    Oxidation: The thiazolidine sulfur can be oxidized to a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The phenyl rings can undergo halogenation or other substitution reactions.

    Cyclization: Intramolecular cyclization reactions can form derivatives.

Major products include sulfoxides, sulfones, and substituted derivatives of Compound X.

Scientific Research Applications

Compound X finds applications in diverse fields:

    Medicine: It exhibits anti-inflammatory, antioxidant, and antitumor properties. Researchers explore its potential as a drug candidate.

    Chemical Biology: It serves as a probe to study thiazolidine-pyrazole interactions with biological targets.

    Materials Science: Its unique structure inspires the design of novel materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. some hypotheses include:

    Enzyme Inhibition: Compound X may inhibit specific enzymes involved in disease pathways.

    Cell Signaling: It could modulate cellular signaling pathways.

Comparison with Similar Compounds

Compound X stands out due to its intricate structure and multifaceted properties. Similar compounds include:

    Thiazolidinediones (TZDs): Used in diabetes treatment, TZDs share the thiazolidine core but lack the pyrazole ring.

    Pyrazole-based Drugs: Some drugs contain pyrazole moieties but lack the thiazolidine ring.

Properties

Molecular Formula

C26H25N3O3S2

Molecular Weight

491.6 g/mol

IUPAC Name

3-[(5Z)-5-[[3-(2-methyl-5-propan-2-ylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C26H25N3O3S2/c1-16(2)18-10-9-17(3)21(13-18)24-19(15-29(27-24)20-7-5-4-6-8-20)14-22-25(32)28(26(33)34-22)12-11-23(30)31/h4-10,13-16H,11-12H2,1-3H3,(H,30,31)/b22-14-

InChI Key

HTRGISJXWCFPSG-HMAPJEAMSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4

Origin of Product

United States

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